Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Vue d'ensemble

Description

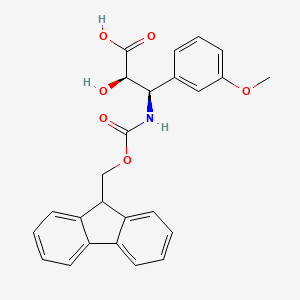

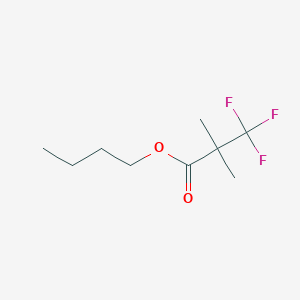

Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate is a chemical compound with the molecular formula C9H15F3O2 . It has a molecular weight of 212.21 g/mol . This compound is used for research and development purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.21 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Synthesis of Heteroarenes

The direct synthesis of C(CF3)Me2-substituted heteroarenes through decarboxylative 1,1-dimethyltrifluoroethylation of heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid is a notable application. This method avoids the need for transition-metal catalysts and has shown potential applications in drug discovery processes (Liu, Huang, Qing, & Xu, 2018).

Development of Pharmaceuticals

A tandem 1,1-dimethyltrifluoroethylation and cyclization protocol using 3,3,3-trifluoro-2,2-dimethylpropanoic acid leads to the synthesis of previously unknown CMe2CF3-containing heteroarenes, potentially useful in drug discovery (Shi, Liu, Wang, Huang, Qing, & Xu, 2018).

Synthesis of Chroman-4-ones

The (NH4)2S2O8-mediated decarboxylative trifluoroalkylation of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid under metal-free conditions offers a new pathway for synthesizing CMe2CF3-containing chroman-4-ones from simple chemical feedstocks. This method has been applied in the synthesis of CMe2CF3-derived TRPV1 precursors (Liu, Liu, Wu, Zhou, Ding, & Peng, 2020).

Catalytic Activity in Carbonylation Processes

High catalytic activity and stability have been achieved in the vapor phase Koch-type carbonylation of tert-butyl alcohol towards 2,2-dimethylpropanoic acid using H-ZSM-5 catalysts. This process yielded a high product yield without deactivation risks (Li, Tsumori, Souma, & Xu, 2001).

13C Spin-Lattice Relaxation Studies

The 13C spin-lattice relaxation times (T1) of 2,2-dimethylpropanoic acid (DMPA) in different phases have been measured to understand molecular motion. This study is crucial for analyzing the temperature dependence of T1 and the molecular dynamics in various phases (Hasebe, Nakamura, & Chihara, 1980).

Study of Radical Copolymerization

The radical copolymerization of α-trifluoromethylacrylic acid with vinylidene fluoride, initiated by tert-butyl 2,2-dimethylperoxypropanoate, has been explored. This process provides insight into the kinetics of copolymerization and the thermal properties of the materials produced, contributing to the understanding of copolymer structures and potential applications in material science (Souzy, Améduri, & Boutevin, 2004).

Insights into Ionic Liquids

Research on 1-butyl-3-methylimidazolium hexafluorophosphate has led to the identification of its decomposition products, which highlights the need for careful handling of ionic liquids and acknowledges their potentially hazardous properties. This finding is significant in the context of green chemistry and solvent selection (Swatloski, Holbrey, & Rogers, 2003).

Thermochemical Property Prediction

Measurements and predictions of the thermochemical properties of various monocarboxylic acids, including 2,2-dimethylpropanoic acid, have been carried out. This research aids in the development of group-additivity predictive schemes for understanding the standard molar enthalpies of formation of these acids (Verevkin, 2000).

Odor Thresholds of Branched Esters

The odor thresholds of a range of branched esters, including methyl 2,2-dimethylpropanoate, have been determined. This study is significant in the food science and technology sector, providing insights into the sensory properties of these compounds (Takeoka, Buttery, Turnbaugh, & Benson, 1995).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

butyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3O2/c1-4-5-6-14-7(13)8(2,3)9(10,11)12/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBUNGNZCGASON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)(C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256486 | |

| Record name | Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217487-49-4 | |

| Record name | Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217487-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223110.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B3223111.png)

![6-Benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223113.png)

![6-Benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223131.png)

![6-Ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223140.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B3223142.png)

![(Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223145.png)

![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3223152.png)